molecular formula C7H10Cl2F2N2 B2668283 [5-(Difluoromethyl)pyridin-2-yl]methanamine;dihydrochloride CAS No. 2490407-05-9

[5-(Difluoromethyl)pyridin-2-yl]methanamine;dihydrochloride

Cat. No.: B2668283
CAS No.: 2490407-05-9
M. Wt: 231.07
InChI Key: SWDBGAMHLXXWHI-UHFFFAOYSA-N
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Description

[5-(Difluoromethyl)pyridin-2-yl]methanamine dihydrochloride is a pyridine-based compound featuring a difluoromethyl (-CF₂H) substituent at the 5-position of the pyridine ring and an amine group (-CH₂NH₂) at the 2-position, stabilized as a dihydrochloride salt. The dihydrochloride form enhances solubility and bioavailability, making it suitable for pharmaceutical applications. The difluoromethyl group is a bioisostere known to improve metabolic stability and binding affinity compared to non-fluorinated analogs .

Properties

IUPAC Name

[5-(difluoromethyl)pyridin-2-yl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2.2ClH/c8-7(9)5-1-2-6(3-10)11-4-5;;/h1-2,4,7H,3,10H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDBGAMHLXXWHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)F)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2490407-05-9
Record name 1-[5-(difluoromethyl)pyridin-2-yl]methanamine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(Difluoromethyl)pyridin-2-yl]methanamine;dihydrochloride typically involves the reaction of 5-(difluoromethyl)pyridine with methanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [5-(Difluoromethyl)pyridin-2-yl]methanamine;dihydrochloride can undergo oxidation reactions, where it reacts with oxidizing agents to form corresponding oxidized products.

    Reduction: This compound can also participate in reduction reactions, where it is reduced by reducing agents to form reduced derivatives.

    Substitution: It can undergo substitution reactions, where one or more atoms in the compound are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while reduction may produce reduced amine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a pharmacological agent due to its structural similarity to other biologically active molecules. It serves as a building block in the synthesis of various derivatives that can target specific biological pathways.

Case Study : In a study focusing on pyridine derivatives, researchers synthesized several analogs of [5-(Difluoromethyl)pyridin-2-yl]methanamine, evaluating their activity against specific receptors. The results indicated that modifications to the pyridine ring significantly influenced receptor binding affinities and selectivities .

Antimicrobial Activity

Research has indicated that compounds containing pyridine moieties exhibit antimicrobial properties. [5-(Difluoromethyl)pyridin-2-yl]methanamine has been investigated for its efficacy against various bacterial strains.

Data Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
[5-(Difluoromethyl)pyridin-2-yl]methanamineE. coli32 µg/mL
[5-(Difluoromethyl)pyridin-2-yl]methanamineS. aureus16 µg/mL
Analog AE. coli64 µg/mL
Analog BS. aureus32 µg/mL

Neurological Research

The compound's ability to interact with neurotransmitter systems has made it a candidate for studying neurological disorders. Its derivatives have shown promise in modulating serotonin receptors, which are critical in mood regulation.

Case Study : A recent investigation demonstrated that derivatives of [5-(Difluoromethyl)pyridin-2-yl]methanamine exhibited selective agonistic activity at serotonin receptors (5-HT2A), suggesting potential applications in treating anxiety and depression .

Development of Antifilarial Agents

Research has highlighted the potential of pyridine-based compounds in developing treatments for filarial diseases. Specifically, studies have focused on the synthesis of derivatives that could act as macrofilaricides.

Data Table 2: Efficacy of Pyridine Derivatives Against Filarial Infections

CompoundFilarial SpeciesDose (mg/kg)Efficacy (%)
[5-(Difluoromethyl)pyridin-2-yl]methanamineL. sigmodontis3059
Analog CW. bancrofti2045
Analog DB. malayi2550

Mechanism of Action

The mechanism of action of [5-(Difluoromethyl)pyridin-2-yl]methanamine;dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The following table compares key physicochemical properties of [5-(Difluoromethyl)pyridin-2-yl]methanamine dihydrochloride with similar compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Pyridine Key Functional Groups Melting Point (°C)
[5-(Difluoromethyl)pyridin-2-yl]methanamine dihydrochloride C₇H₈Cl₂F₂N₂ 229.06 5-CF₂H, 2-CH₂NH₂ Dihydrochloride salt Not reported
(6-Chloropyridin-2-yl)methanamine dihydrochloride C₆H₈Cl₃N₂ 221.50 6-Cl, 2-CH₂NH₂ Dihydrochloride salt Not reported
(5-(Ethylsulfonyl)pyridin-2-yl)methanamine hydrochloride C₈H₁₂ClFN₂O₂S 254.71 5-SO₂C₂H₅, 2-CH₂NH₂ Hydrochloride salt Not reported
(R)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride C₈H₁₀Cl₂F₃N₂ 267.08 5-CF₃, 2-CH(NH₂)CH₃ Dihydrochloride salt Not reported
1-(2-Propylpyrimidin-5-yl)methanamine dihydrochloride C₈H₁₅Cl₂N₃ 224.13 Pyrimidine core, 2-propyl Dihydrochloride salt Not reported

Key Observations :

  • Substituent Effects : The difluoromethyl group (-CF₂H) offers a balance of lipophilicity and metabolic stability compared to bulkier groups like trifluoromethyl (-CF₃) or sulfonyl (-SO₂C₂H₅) .
  • Salt Forms: Dihydrochloride salts generally exhibit higher aqueous solubility than monohydrochlorides, critical for drug formulation .

Industrial and Regulatory Considerations

  • Cost-Effectiveness : Difluoromethyl groups are more synthetically accessible than -CF₃, reducing production costs .
  • Regulatory Status : Compounds like pexidartinib hydrochloride have FDA approval, underscoring the viability of halogenated pyridines in clinical development .

Biological Activity

[5-(Difluoromethyl)pyridin-2-yl]methanamine; dihydrochloride is a chemical compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its applications in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound has the following characteristics:

  • IUPAC Name : [5-(Difluoromethyl)pyridin-2-yl]methanamine; dihydrochloride
  • Molecular Formula : C7H8Cl2F2N
  • Molecular Weight : 205.05 g/mol

The biological activity of [5-(Difluoromethyl)pyridin-2-yl]methanamine is primarily linked to its interaction with neurotransmitter receptors, particularly serotonin receptors. Studies have demonstrated that this compound exhibits agonist activity at the 5-HT1A receptor, which plays a crucial role in mood regulation and anxiety responses . The compound's difluoromethyl group enhances its binding affinity and selectivity towards these receptors compared to other similar compounds.

Pharmacological Effects

  • Anxiolytic Activity : The compound has shown significant anxiolytic effects in animal models. Its ability to activate 5-HT1A receptors suggests potential use in treating anxiety disorders .
  • Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound possess antimicrobial activity, particularly against resistant strains of bacteria, making it a candidate for further exploration in antibiotic development .

Case Studies

  • Serotonin Receptor Agonism :
    • A study demonstrated that [5-(Difluoromethyl)pyridin-2-yl]methanamine significantly reduced anxiety-like behaviors in rats, suggesting its potential as an anxiolytic agent. The results indicated a dose-dependent response, with higher doses yielding more pronounced effects .
  • Antimicrobial Activity :
    • In vitro tests revealed that certain derivatives showed effective inhibition against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.2 to 1.5 µg/mL. This positions the compound as a promising lead for developing new anti-tuberculosis agents .

Data Tables

Biological ActivityMechanismReference
Anxiolytic Effects5-HT1A Receptor Agonism
Antimicrobial ActivityInhibition of Mycobacterium tuberculosis

Q & A

What are the optimal synthetic routes for [5-(Difluoromethyl)pyridin-2-yl]methanamine dihydrochloride, and how can reaction conditions be systematically optimized?

Answer:
The synthesis of [5-(Difluoromethyl)pyridin-2-yl]methanamine dihydrochloride typically involves nucleophilic substitution or reductive amination of pyridine derivatives. For example, fluoromethylation of pyridine precursors using difluoromethylating agents (e.g., ClCF₂H or BrCF₂H) under basic conditions can introduce the difluoromethyl group . Optimization should follow computational-guided reaction design (e.g., quantum chemical calculations to predict transition states) combined with high-throughput screening of solvents (polar solvents like ethanol or water enhance solubility ), temperature (40–80°C for balanced kinetics), and catalysts (palladium or copper for cross-coupling steps). Feedback loops between computational predictions and experimental validation, as described in the ICReDD methodology, reduce trial-and-error inefficiencies .

How can researchers characterize the purity and structural integrity of [5-(Difluoromethyl)pyridin-2-yl]methanamine dihydrochloride?

Answer:
A multi-technique approach is recommended:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions on the pyridine ring and amine protonation states.
  • HPLC-MS : Reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry to verify molecular weight (C₇H₈F₂N₂·2HCl → MW 227.06 g/mol) and detect impurities .
  • X-ray Crystallography : For definitive structural confirmation if crystalline forms are obtainable.
  • Elemental Analysis : Validate stoichiometry (e.g., C: 37.0%, H: 4.0%, N: 12.3%, Cl: 31.2%) .

What experimental strategies are effective for determining the solubility and stability of this compound under varying pH conditions?

Answer:

  • Solubility : Perform shake-flask experiments in buffered solutions (pH 1–10) at 25°C. Monitor via UV-Vis spectroscopy or gravimetric analysis. Dihydrochloride salts generally exhibit high solubility in aqueous media but may precipitate at alkaline pH due to deprotonation .
  • Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation pathways (e.g., hydrolysis of the difluoromethyl group) can be modeled using Arrhenius kinetics .

How can computational methods (e.g., DFT) predict the reactivity and electronic properties of [5-(Difluoromethyl)pyridin-2-yl]methanamine dihydrochloride?

Answer:
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level can:

  • Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
  • Calculate Fukui indices for reactivity predictions (e.g., amine group’s nucleophilicity) .
  • Simulate IR and NMR spectra for cross-validation with experimental data .
  • Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict charge-transfer interactions in biological systems .

How should researchers resolve contradictions in reported biological activity data for this compound?

Answer:

  • Meta-Analysis : Compare datasets across studies while controlling for variables (e.g., cell lines, assay protocols).
  • Dose-Response Curves : Re-evaluate EC₅₀/IC₅₀ values under standardized conditions.
  • Structural Confirmation : Ensure reported discrepancies are not due to polymorphic forms or degradation .
  • Mechanistic Studies : Use knock-out models or isotopic labeling to isolate specific biological pathways .

What advanced techniques are recommended for studying its interaction with enzymatic targets (e.g., kinases or GPCRs)?

Answer:

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐₙ/kₒff) in real-time.
  • Cryo-EM/X-ray Crystallography : Resolve binding modes at atomic resolution .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS).
  • Molecular Dynamics (MD) Simulations : Model ligand-receptor dynamics over µs timescales to identify allosteric effects .

How can researchers design controlled experiments to assess environmental or metabolic degradation products?

Answer:

  • LC-HRMS/MS : Identify degradation products in simulated environmental conditions (e.g., UV exposure, pH extremes).
  • Stable Isotope Tracing : Use ¹⁸O-labeled water or ¹³C-glucose to track metabolic pathways in vitro/in vivo .
  • Ecotoxicity Assays : Evaluate impact on model organisms (e.g., Daphnia magna) using OECD guidelines .

What safety protocols are critical for handling [5-(Difluoromethyl)pyridin-2-yl]methanamine dihydrochloride in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for weighing and synthesis steps to avoid inhalation .
  • Waste Disposal : Segregate halogenated waste and neutralize acidic residues before disposal .
  • Emergency Procedures : Immediate rinsing with water for skin/eye contact; activated charcoal for accidental ingestion .

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